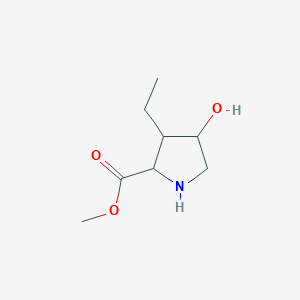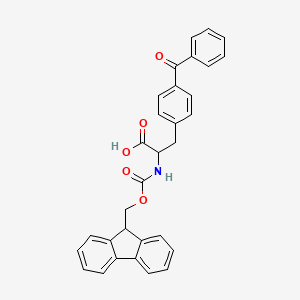![molecular formula C16H23NO5 B12832087 (2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Thr(Bzl)-OH, also known as tert-Butyloxycarbonyl-O-benzyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the hydroxyl group is protected by a benzyl group and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is essential in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The hydroxyl group is then protected by benzylation, which involves the reaction of the Boc-protected threonine with benzyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
In industrial settings, the production of Boc-Thr(Bzl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase peptide synthesis (SPPS) is common, where the Boc-Thr(Bzl)-OH is attached to a resin, allowing for easy separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Thr(Bzl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the benzyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen gas and palladium on carbon (Pd/C) for benzyl removal.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, where Boc-Thr(Bzl)-OH serves as a building block .
Scientific Research Applications
Boc-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is a crucial reagent in the synthesis of complex peptides and proteins.
Biology: Used in the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for various applications, including enzyme inhibitors and diagnostic tools
Mechanism of Action
The mechanism of action of Boc-Thr(Bzl)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and benzyl groups protect the reactive amino and hydroxyl groups, respectively, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise synthesis of peptides, preventing unwanted side reactions and ensuring the correct sequence of amino acids .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Bzl)-OH: Similar to Boc-Thr(Bzl)-OH but derived from serine instead of threonine.
Boc-Tyr(Bzl)-OH: Derived from tyrosine, with a similar protection strategy.
Boc-Cys(Bzl)-OH: Derived from cysteine, used in peptide synthesis with similar protecting groups.
Uniqueness
Boc-Thr(Bzl)-OH is unique due to the presence of both the Boc and benzyl protecting groups, which provide dual protection for the amino and hydroxyl groups. This dual protection is particularly useful in the synthesis of peptides that require selective deprotection steps .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13-/m1/s1 |
InChI Key |
CTXPLTPDOISPTE-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


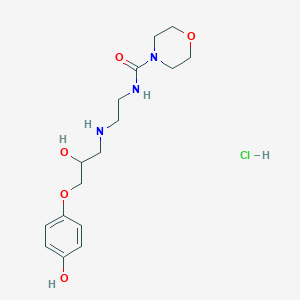
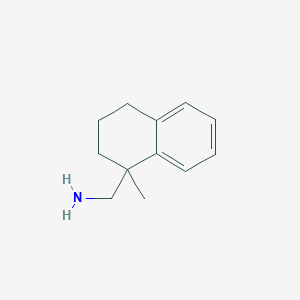
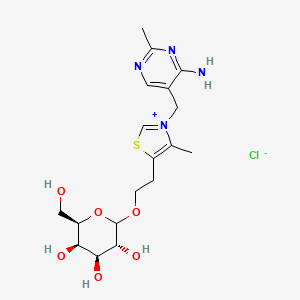
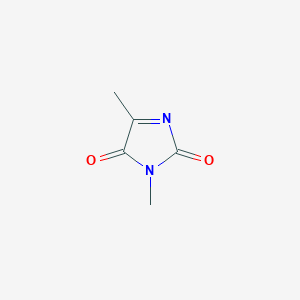
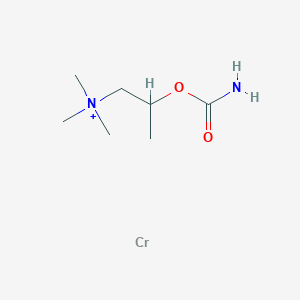
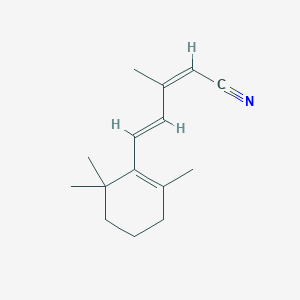
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
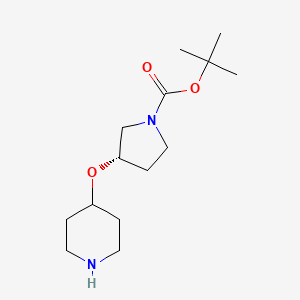
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
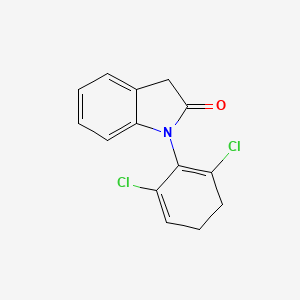
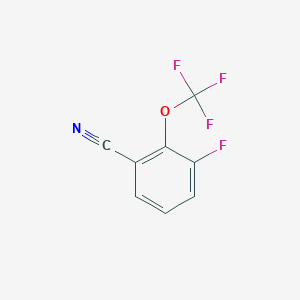
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
